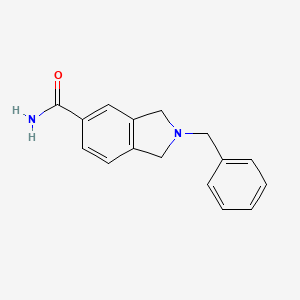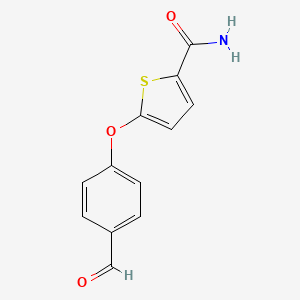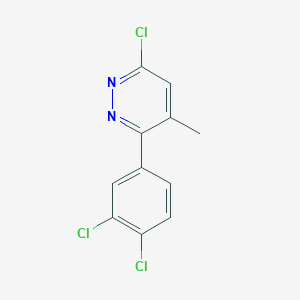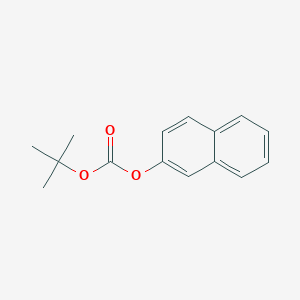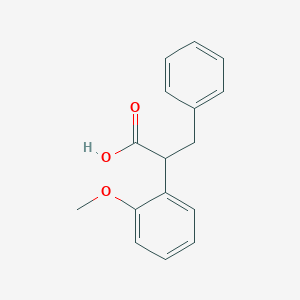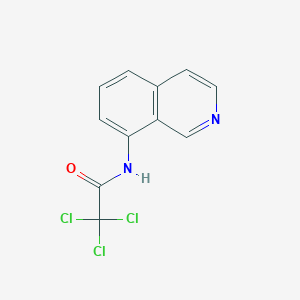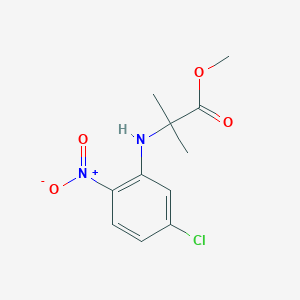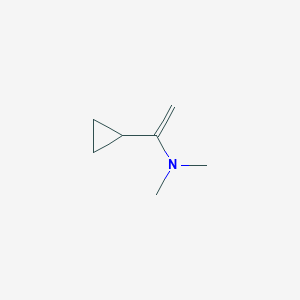
(1-Cyclopropylvinyl)dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclopropylvinyl)dimethylamine is an organic compound characterized by a cyclopropyl group attached to a vinyl group, which is further bonded to a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropylvinyl)dimethylamine typically involves the reaction of cyclopropyl derivatives with vinyl and dimethylamine groups. . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. Catalysts and advanced reaction setups are employed to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropylvinyl)dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(1-Cyclopropylvinyl)dimethylamine has several applications in scientific research:
Mechanism of Action
The mechanism by which (1-Cyclopropylvinyl)dimethylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group imposes conformational rigidity, which can enhance binding affinity and specificity to target molecules. The vinyl and dimethylamine groups contribute to the compound’s reactivity and ability to participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the vinyl group, making it less versatile in certain reactions.
Vinylamine: Contains the vinyl group but lacks the cyclopropyl group, resulting in different reactivity and applications.
Dimethylamine: A simpler amine without the cyclopropyl and vinyl groups, used in a wide range of industrial applications.
Uniqueness
(1-Cyclopropylvinyl)dimethylamine is unique due to the combination of the cyclopropyl, vinyl, and dimethylamine groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in both research and industry .
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
1-cyclopropyl-N,N-dimethylethenamine |
InChI |
InChI=1S/C7H13N/c1-6(8(2)3)7-4-5-7/h7H,1,4-5H2,2-3H3 |
InChI Key |
CHMADQYXPVJRMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=C)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dihydro-6-oxa-3-thia-1-aza-benzo[e]azulene-2-carboxylic acid](/img/structure/B8396905.png)
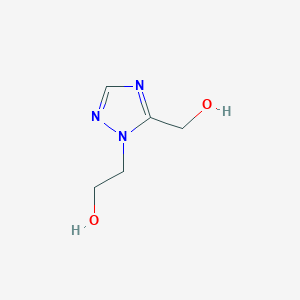
![4-Piperidin-4-yl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B8396918.png)
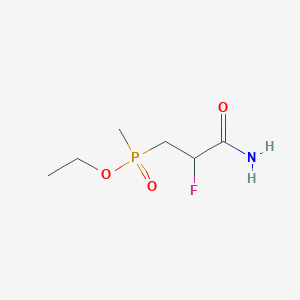
![3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine](/img/structure/B8396920.png)
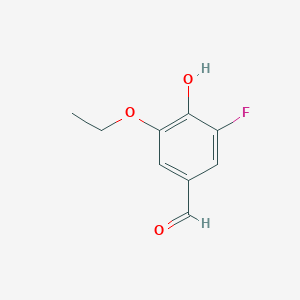
![6-(4-Methyl-pyridin-3-yl)-5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one](/img/structure/B8396936.png)
